REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]([C:8](N(OC)C)=[O:9])=[N:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C1COCC1.[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[C:4]([F:14])[C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2.3.4.5.6,9.10.11|
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Name
|
|
Quantity
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27.94 g
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Type
|
reactant
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Smiles
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BrC=1C=C(C(=NC1)C(=O)N(C)OC)F
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Name
|
|
Quantity
|
45.67 mL
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
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Type
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reactant
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Smiles
|
O
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Name
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brine
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Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at −78° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was warmed to RT
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Type
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CONCENTRATION
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Details
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partially concentrated in vacuo
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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FILTRATION
|
Details
|
filtered through celite
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted 4× with ethyl acetate
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Type
|
WASH
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Details
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The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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FILTRATION
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Details
|
The residue was filtered through a silica gel plug with 10% ethyl acetate in hexanes
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)C=O)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |